2-({[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole
Description
2-({[4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole is a heterocyclic compound featuring a benzimidazole core linked via a sulfanylmethyl bridge to a 1,2,4-triazole ring substituted with an ethyl group and a pyridin-2-yl moiety. The benzimidazole scaffold is notable for its pharmacological relevance, including roles in enzyme inhibition and receptor modulation . The triazole-pyridine component is structurally analogous to compounds reported as modulators of insect olfactory receptors (e.g., Orco agonists/antagonists) .
Properties
CAS No. |
618415-24-0 |
|---|---|
Molecular Formula |
C17H16N6S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H16N6S/c1-2-23-16(14-9-5-6-10-18-14)21-22-17(23)24-11-15-19-12-7-3-4-8-13(12)20-15/h3-10H,2,11H2,1H3,(H,19,20) |
InChI Key |
YRICJAPDTKOBQY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole typically involves multi-step reactionsKey reagents often include hydrazonoyl halides, thiosemicarbazide, and various catalysts to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-({[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines .
Scientific Research Applications
2-({[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For instance, it may inhibit the activity of certain kinases or disrupt the function of microbial enzymes, leading to its antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-({[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole can be contextualized against related compounds from the evidence, as summarized below:
Table 1: Comparative Analysis of Structurally Related Compounds
Key Observations :
Substituent Effects on Bioactivity :
- The pyridinyl position (2-, 3-, or 4-) on the triazole ring significantly impacts receptor selectivity. For example, VUAA-1 (pyridin-3-yl) and OLC-12 (pyridin-4-yl) differ in Orco activation potency across insect species . The target compound’s pyridin-2-yl group may confer distinct receptor-binding properties.
- Benzimidazole vs. Acetamide/Carboxylic Acid : The benzimidazole core in the target compound likely enhances π-π stacking interactions with aromatic residues in enzymes or receptors, contrasting with the polar acetamide/carboxylic acid groups in compounds 6a–7b, which prioritize solubility .
Physical Properties: Melting Points: Allyl-substituted triazoles (6a–7b) exhibit lower melting points (90–184°C) compared to ethyl-substituted analogs, suggesting that bulkier alkyl groups (e.g., ethyl) increase crystalline stability . Polymorphism: Ethyl-substituted triazole-thiones (e.g., ) exhibit conformational polymorphism, with melting points varying by 3 K between monoclinic and orthorhombic forms. This suggests the target compound may also exist in multiple polymorphic states, affecting formulation strategies .
Synthetic Accessibility :
- Allyl-substituted triazoles (6a–7b) are synthesized in 4–5 hours with yields up to 83%, while ethyl-substituted derivatives (e.g., VUAA-1) require longer reaction times or specialized conditions (e.g., cyclization in NaOH) .
Biological Relevance: The benzimidazole moiety in the target compound aligns with 3h, which shows AChE inhibitory activity due to electron-withdrawing substituents (e.g., Cl) enhancing interaction with the enzyme’s active site . Unlike Orco agonists (VUAA-1, OLC-12), the sulfanylmethyl bridge in the target compound may reduce off-target effects by avoiding the acetamide group implicated in non-selective receptor activation .
Biological Activity
The compound 2-({[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole is a novel derivative that combines the structural features of benzimidazole and triazole, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.
Structural Characteristics
The molecular formula of the compound is with a complex structure that includes a benzimidazole core and a triazole ring. The presence of the pyridine moiety and sulfur atom contributes to its unique biological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. A related study synthesized several 2-(pyridin-2-yl)-1H-benzimidazole derivatives and evaluated their activity against Gram-positive bacteria. The findings indicated that these compounds exhibited significant antibacterial activity, suggesting that similar derivatives could possess comparable effects .
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. A review of various benzimidazole compounds revealed that they can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
Case Study: Synthesis and Evaluation
In a recent study, researchers synthesized 2-(pyridin-2-yl)-1H-benzimidazole derivatives and characterized them using NMR spectroscopy. The biological activity was assessed through ADME (Absorption, Distribution, Metabolism, and Excretion) analysis, which indicated favorable profiles for drug development. The fluorophenoxy derivative showed notable antimicrobial activity against specific bacterial strains .
Table of Biological Activities
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/EC50 Value |
|---|---|---|---|
| 2-(4-fluorophenoxy)pyridin-2-yl-benzimidazole | Antimicrobial | Gram-positive bacteria | Not specified |
| 5-(pyridin-3-yl)-1H-benzimidazole | Anticancer | HEPG2 (liver cancer) | 1.18 µM |
| 4-substituted bis-benzimidazoles | Antiviral (HCV) | Hepatitis C virus | EC50 = 0.028 nM |
The biological activity of the compound can be attributed to its ability to interact with various biological targets. Benzimidazoles are known to inhibit key enzymes involved in cellular processes such as DNA replication and transcription. This inhibition can lead to cell death in rapidly dividing cancer cells or disrupt essential metabolic pathways in bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
